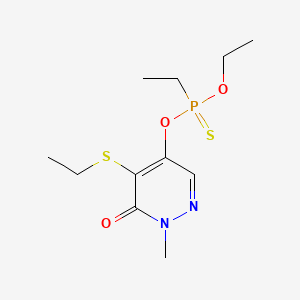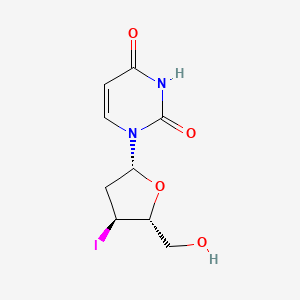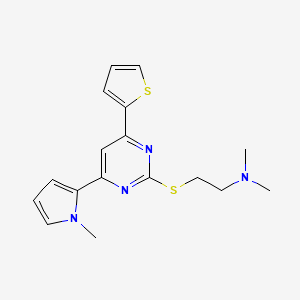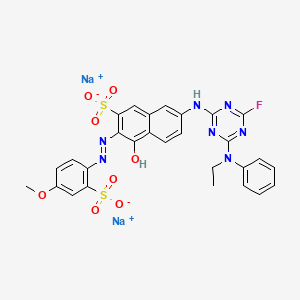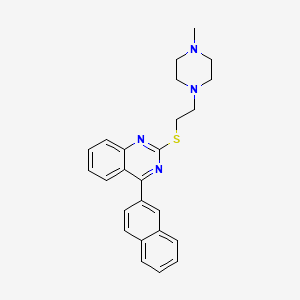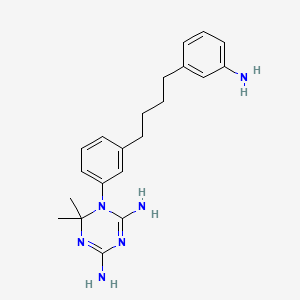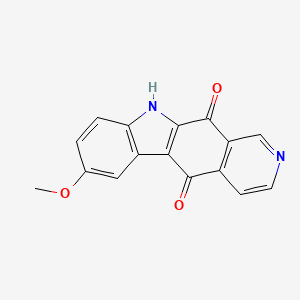
7-Methoxy-5H-pyrido(3,4-b)carbazole-5,11(10H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-5H-pyrido(3,4-b)carbazole-5,11(10H)-dione is a heterocyclic compound that belongs to the class of pyridocarbazoles. These compounds are known for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-5H-pyrido(3,4-b)carbazole-5,11(10H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-5H-pyrido(3,4-b)carbazole-5,11(10H)-dione can undergo various chemical reactions including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
7-Methoxy-5H-pyrido(3,4-b)carbazole-5,11(10H)-dione has been studied for various applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Methoxy-5H-pyrido(3,4-b)carbazole-5,11(10H)-dione involves interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound can modulate biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Hydroxy-5H-pyrido(3,4-b)carbazole-5,11(10H)-dione
- 7-Methyl-5H-pyrido(3,4-b)carbazole-5,11(10H)-dione
Uniqueness
7-Methoxy-5H-pyrido(3,4-b)carbazole-5,11(10H)-dione is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The methoxy group, for instance, can affect the compound’s solubility and interaction with biological targets.
Propriétés
Numéro CAS |
86335-45-7 |
|---|---|
Formule moléculaire |
C16H10N2O3 |
Poids moléculaire |
278.26 g/mol |
Nom IUPAC |
7-methoxy-10H-pyrido[3,4-b]carbazole-5,11-dione |
InChI |
InChI=1S/C16H10N2O3/c1-21-8-2-3-12-10(6-8)13-14(18-12)16(20)11-7-17-5-4-9(11)15(13)19/h2-7,18H,1H3 |
Clé InChI |
MJHDBWWEMIGWGI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC3=C2C(=O)C4=C(C3=O)C=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride](/img/structure/B12793958.png)
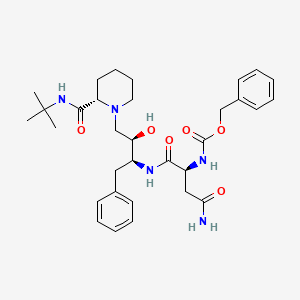





![1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12794014.png)
